molecular formula C9H17Br B13821184 (Z)-1-Bromonon-2-ene

(Z)-1-Bromonon-2-ene

Cat. No.: B13821184
M. Wt: 205.13 g/mol
InChI Key: LEFZUVORTWHIMT-FPLPWBNLSA-N
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Description

(Z)-1-Bromonon-2-ene is an organic compound with the molecular formula C9H17Br It is a brominated alkene, characterized by the presence of a bromine atom attached to the first carbon of a non-2-ene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

(Z)-1-Bromonon-2-ene can be synthesized through various methods. One common approach involves the bromination of non-2-ene. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, this compound can be produced on a larger scale using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The bromination process is similar to the laboratory method but optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-Bromonon-2-ene undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Addition Reactions: The double bond in this compound can participate in addition reactions with hydrogen halides (HX), halogens (X2), and other electrophiles.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form non-2-yne.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Addition: Hydrogen bromide (HBr) or bromine (Br2) in an inert solvent.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

Major Products

    Substitution: Non-2-ol, non-2-nitrile, non-2-amine.

    Addition: 1,2-Dibromononane, 2-Bromononane.

    Elimination: Non-2-yne.

Scientific Research Applications

(Z)-1-Bromonon-2-ene has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving brominated compounds.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting bromine-sensitive pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-1-Bromonon-2-ene involves its reactivity as a brominated alkene. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The double bond also allows for addition reactions with electrophiles. These properties enable this compound to participate in various chemical transformations, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-Bromonon-2-ene: The trans isomer of (Z)-1-Bromonon-2-ene, where the higher priority substituents are on opposite sides of the double bond.

    1-Bromo-2-nonene: A positional isomer with the bromine atom attached to the second carbon.

    1-Chloronon-2-ene: A similar compound with a chlorine atom instead of bromine.

Uniqueness

This compound is unique due to its (Z) configuration, which can lead to different reactivity and selectivity in chemical reactions compared to its (E) isomer. The presence of the bromine atom also imparts distinct chemical properties, making it a valuable compound in various synthetic applications.

Properties

Molecular Formula

C9H17Br

Molecular Weight

205.13 g/mol

IUPAC Name

(Z)-1-bromonon-2-ene

InChI

InChI=1S/C9H17Br/c1-2-3-4-5-6-7-8-9-10/h7-8H,2-6,9H2,1H3/b8-7-

InChI Key

LEFZUVORTWHIMT-FPLPWBNLSA-N

Isomeric SMILES

CCCCCC/C=C\CBr

Canonical SMILES

CCCCCCC=CCBr

Origin of Product

United States

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